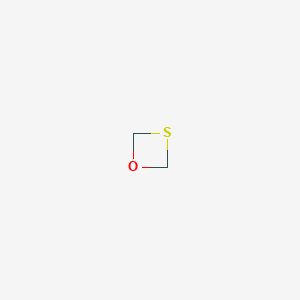

1,3-Oxathietane

Description

Contextualization within Strained Ring Systems

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. wikipedia.org Those with three or four-membered rings are notably reactive due to significant ring strain. britannica.com This strain arises from the deviation of bond angles from the ideal values, leading to a higher energy state and a propensity for ring-opening reactions. britannica.com Four-membered heterocycles, such as azetidines (containing nitrogen), oxetanes (containing oxygen), and thietanes (containing sulfur), are generally less strained than their three-membered counterparts but are still considerably reactive. britannica.comnumberanalytics.com The synthesis of these small rings can be challenging precisely because of this inherent strain. numberanalytics.com

Historical Development and Initial Investigations of Oxathietanes

The investigation of four-membered rings containing sulfur has historical roots. For instance, the formation of sulfenes, highly reactive intermediates, was first proposed in the early 20th century in the context of reactions that could lead to structures like oxathietane 2,2-dioxides. cdnsciencepub.com While the initial mechanistic proposals were later refined, this early work laid the groundwork for understanding the chemistry of sulfur-containing heterocycles. cdnsciencepub.com

The study of oxathietanes, specifically, has often been linked to their role as potential intermediates in various organic reactions. For example, 1,2-oxathietanes have been proposed as intermediates in the Corey-Chaykovsky reaction of oxosulfonium ylides with carbonyl compounds. acs.org Similarly, the thermal decomposition of certain sulfoxides has been suggested to proceed through a 1,2-oxathietane intermediate. researchgate.net The synthesis and isolation of stable derivatives, such as pentacoordinate 1,2λ6-oxathietanes, have provided crucial experimental evidence for the existence and reactivity of these ring systems. acs.orgacs.org

Structural Significance of 1,3-Oxathietane as a Foundational Scaffold

This compound is a specific isomer within the oxathietane family, where the oxygen and sulfur atoms are separated by a carbon atom. This arrangement distinguishes it from the 1,2-oxathietane isomer, where the heteroatoms are adjacent. The nomenclature of such heterocyclic systems is systematic, with "oxa-" indicating an oxygen atom, "thia-" indicating a sulfur atom, and the "-etane" suffix denoting a saturated four-membered ring. uh.edu The numbering of the ring starts from the oxygen atom and proceeds towards the sulfur atom, giving it the 1,3-designation. libretexts.org

The structure of this compound is of fundamental interest as it represents a basic scaffold for a range of more complex derivatives. The presence of both a soft sulfur atom and a hard oxygen atom within the same small ring leads to unique electronic and conformational properties. Computational studies on related systems, like the reaction intermediates of sulfides with singlet oxygen, show that the geometry and electronic character of the sulfur atom are significantly influenced by being part of a strained ring. cuny.edu The 1,3-disposition of the heteroatoms also influences its formation pathways, such as through the decomposition of certain peroxy radicals via a four-membered ring transition state. core.ac.uk

Overview of Current Research Trajectories and Challenges in Oxathietane Chemistry

Current research in heterocyclic chemistry is driven by several key trends, including the development of sustainable and efficient synthetic methods (green chemistry), the creation of novel materials, and the application of computational chemistry to understand reaction mechanisms. thecalculatedchemist.comsolubilityofthings.com In the context of oxathietanes and related strained heterocycles, research continues to focus on several areas:

Synthesis and Reactivity: Developing new and efficient methods for the synthesis of oxathietane derivatives remains a challenge due to their inherent instability. numberanalytics.com Researchers are exploring various synthetic strategies, including cycloaddition reactions and the oxidation of corresponding sulfur-containing precursors. thieme-connect.com Understanding the factors that control the stability and reactivity of these rings, such as the influence of substituents, is a key area of investigation.

Mechanistic Studies: Oxathietanes are often proposed as transient intermediates in reactions. tandfonline.com Detailed mechanistic studies, combining experimental techniques with high-level computational methods, are crucial to confirm their existence and elucidate their role in reaction pathways. tandfonline.com This includes investigating their thermal and photochemical decomposition routes.

Applications in Synthesis: The strain energy of oxathietanes can be harnessed as a driving force for chemical transformations. nih.gov Researchers are exploring their use as precursors for synthesizing other valuable molecules. For example, the ring-opening of substituted oxathietanes can lead to the formation of new functionalized compounds. thieme-connect.com

Advanced Materials and Biological Activity: While less explored for this compound itself, related fluorinated oxathietanes have been investigated as precursors for specialty polymers and in biological studies. The unique structural and electronic properties of the oxathietane ring could potentially be exploited in the design of new materials or biologically active molecules.

A significant challenge in the field is the often-transient nature of many oxathietane derivatives, making their isolation and characterization difficult. acs.org Overcoming this requires the development of advanced spectroscopic and analytical techniques, as well as the design of stabilizing structural motifs. The continued synergy between synthetic chemistry, physical organic chemistry, and computational modeling will be essential to advance our understanding of this fascinating class of heterocycles. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H4OS |

|---|---|

Molecular Weight |

76.12 g/mol |

IUPAC Name |

1,3-oxathietane |

InChI |

InChI=1S/C2H4OS/c1-3-2-4-1/h1-2H2 |

InChI Key |

ORTJOCLTSKYLIW-UHFFFAOYSA-N |

Canonical SMILES |

C1OCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Oxathietane and Its Derivatives

Strategies for the Construction of the Four-Membered 1,3-Oxathietane Ring

The formation of the this compound ring is approached through several distinct synthetic strategies, each with its own advantages and limitations. These methods can be broadly categorized into cycloaddition reactions, ring contractions, and photochemical or thermochemical routes.

Cycloaddition Reactions in Oxathietane Synthesis

Cycloaddition reactions are a powerful tool for the construction of cyclic systems, and they have been applied to the synthesis of 1,3-oxathietanes. These reactions involve the joining of two or more unsaturated molecules or parts of a molecule to form a ring.

[2+2] cycloaddition reactions, which involve the combination of two two-atom components, are a key method for forming four-membered rings. While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, photochemical activation can facilitate these reactions. Stepwise mechanisms involving zwitterionic or diradical intermediates can also lead to the formation of the cycloadduct.

One notable example is the thermal [2+2] cycloaddition between vinyl boronates and keteniminium salts, generated in situ, to produce borylated cyclobutanes. While not directly forming an oxathietane, this demonstrates the utility of [2+2] cycloadditions in creating substituted four-membered rings. The reaction of tetrafluoroethylene (B6358150) with sulfur trioxide is a direct method to synthesize 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide with high purity and conversion rates exceeding 98%.

| Reactants | Product | Conditions | Yield |

| Tetrafluoroethylene (C₂F₄) and sulfur trioxide (SO₃) | 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | Controlled temperature and pressure | >98% |

This table summarizes the synthesis of a fluorinated 1,2-oxathietane derivative via a [2+2] cycloaddition reaction.

Intermolecular strategies for this compound synthesis involve the reaction of two separate molecules. A significant approach is the reaction of arenesulfenylium ions with cyclic acetals and ketals. This reaction proceeds through electrophilic addition followed by an oxygen-assisted ring-opening and subsequent intramolecular nucleophilic substitution, resulting in a ring contraction to form a 2-aryl-1,2-oxathietan-2-ium ion.

Another example is the multicomponent regio- and stereoselective difunctionalization of alkynes using 1,3-diketones and sodium sulfinate to synthesize sulfonated enethers. While this does not directly yield an oxathietane, it showcases a multicomponent intermolecular approach to complex molecules. A gold-catalyzed intermolecular nitrene transfer reaction of alkynes has also been developed for the synthesis of N-heterocycles.

Intramolecular cyclization reactions, where a single molecule containing the necessary functional groups reacts to form a ring, are another avenue to 1,3-oxathietanes and related heterocycles. For instance, the intramolecular N-Boc–epoxide cyclization is a method for synthesizing 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. This reaction can proceed diastereoselectively in refluxing trifluoroethanol without the need for an external catalyst. Substrates with an alkyl group at the C-3 position of the epoxide yield 1,3-oxazolidin-2-ones with complete regioselectivity through a 5-exo epoxide ring-opening cyclization.

The intramolecular cyclization of 1,3-dicarbonyl compounds with diazoacetates and cyclic ethers, induced by visible light, provides a green and practical route to enol ethers under mild, base-free conditions.

Ring Contraction Approaches from Larger Heterocycles

Ring contraction reactions provide a pathway to smaller, more strained rings from larger, more easily accessible cyclic systems. This strategy has been successfully employed in the synthesis of oxetanes and could be conceptually applied to 1,3-oxathietanes.

A notable example is the efficient ring contraction of α-triflates of γ-lactones using potassium carbonate in methanol (B129727) to form oxetane-1-carboxylates. This method has been utilized in the preparation of oxetane (B1205548) nucleosides and amino acids. Similarly, the desulfurization of 1,2-dithiolanes using hexaethylphosphorous triamide is a known method for producing thietanes. For example, 4-phenyl-1,2-dithiolane can be converted to 3-phenylthietane in 85% yield.

| Starting Material | Reagent | Product | Yield |

| α-Triflates of γ-lactones | Potassium carbonate in methanol | Oxetane-1-carboxylates | - |

| 4-Phenyl-1,2-dithiolane | Hexaethylphosphorous triamide | 3-Phenylthietane | 85% |

This table illustrates ring contraction methods for synthesizing four-membered rings like oxetanes and thietanes.

Photochemical and Thermochemical Routes to 1,3-Oxathietanes

Photochemical and thermochemical methods offer alternative strategies for the synthesis of 1,3-oxathietanes, often proceeding through highly reactive intermediates.

Photochemical synthesis utilizes light to initiate chemical reactions. For example, the photolysis of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines through the photoextrusion of molecular nitrogen. While this produces a six-membered ring, it demonstrates the principle of using photochemical nitrogen extrusion to form heterocycles. Photochemical oxidative cyclization of stilbenes, known as the Mallory reaction, is a well-established method for synthesizing phenanthrenes.

Thermochemical methods involve the use of heat to drive reactions. The thermolysis of a 1,3,2λ5-oxazaphosphetidine, a [2+2] cycloadduct, can result in the formation of a cyclic phosphinate and an imine, indicating it as an intermediate in the aza-Wittig reaction. The reaction between CH3SCH•CH3 and O2 forms an energized peroxy adduct, CH3SCH(OO•)CH3, and its subsequent reactions are temperature-dependent, with isomerization and stabilization being important at lower temperatures and further reactions becoming significant at higher temperatures.

Advanced Synthetic Techniques for Substituted 1,3-Oxathietanes

The synthesis of substituted 1,3-oxathietanes has been significantly advanced through the development of sophisticated synthetic methods. These techniques offer improved efficiency, selectivity, and access to a wider range of derivatives compared to classical approaches.

Transition Metal-Catalyzed Methods

Transition metal catalysis has become an indispensable tool for the construction of complex organic molecules, including strained heterocyclic systems like 1,3-oxathietanes. These methods often proceed under mild conditions and with high functional group tolerance.

One prominent strategy involves the use of rhodium catalysts. For instance, rhodium(II) acetate (B1210297) has been shown to catalyze the reaction between sulfur ylides and carbonyl compounds to furnish 1,3-oxathietanes. This transformation is believed to proceed through a rhodium-carbenoid intermediate.

Gold catalysis has also emerged as a powerful method for the synthesis of unsaturated this compound derivatives. Gold(I) complexes can catalyze the intramolecular cyclization of propargyl ethers containing a thioacetate (B1230152) group. This process involves the gold-catalyzed activation of the alkyne followed by a tandem cyclization/elimination sequence.

Furthermore, palladium -catalyzed reactions have been utilized for the synthesis of functionalized 1,3-oxathietanes. For example, palladium complexes can catalyze the cycloaddition of thiiranes with isocyanates, providing a route to 2-imino-1,3-oxathietanes.

| Catalyst System | Reactants | Product Type |

| Rhodium(II) Acetate | Sulfur Ylide, Aldehyde/Ketone | Substituted this compound |

| Gold(I) Chloride/Ligand | Propargyl Thioacetate | 4-Methylene-1,3-oxathietane |

| Palladium(0) Complex | Thiirane (B1199164), Isocyanate | 2-Imino-1,3-oxathietane |

Organocatalytic Strategies

Organocatalysis provides a valuable metal-free alternative for the synthesis of 1,3-oxathietanes, often offering excellent stereocontrol and avoiding the use of toxic and expensive metals.

A notable organocatalytic approach is the use of chiral Brønsted acids . These catalysts have been successfully employed in the enantioselective synthesis of 1,3-oxathietanes through a formal [3+1] cycloaddition of in situ-generated ortho-thioquinones with sulfur ylides. This method provides access to spiro-1,3-oxathietanes with high enantioselectivity.

Thiourea-based catalysts have also been investigated for the construction of the this compound ring. These catalysts can activate electrophiles through hydrogen bonding, facilitating the nucleophilic attack of a sulfur-containing species.

Green Chemistry Approaches in Oxathietane Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,3-oxathietanes to enhance sustainability. These approaches focus on minimizing waste, using safer solvents, and improving energy efficiency.

One green strategy is the use of solvent-free reaction conditions . For example, the thermal reaction of epoxides with carbon disulfide under neat conditions can produce 1,3-oxathietan-2-thiones. This avoids the use of volatile organic solvents.

The development of catalytic methods itself is a green approach, as it allows for reactions to be conducted with higher atom economy and under milder conditions. The use of recoverable and reusable catalysts further enhances the green credentials of these synthetic routes.

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic 1,3-oxathietanes is of significant interest due to their potential as chiral building blocks and in medicinal chemistry.

As previously mentioned, organocatalysis has proven to be a powerful tool for the enantioselective synthesis of 1,3-oxathietanes. The use of chiral Brønsted acids in the reaction of ortho-thioquinones and sulfur ylides is a prime example, affording products in high enantiomeric excess.

Another strategy involves the use of chiral auxiliaries . A chiral group can be temporarily attached to one of the reactants to direct the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed to yield the enantiomerically enriched this compound.

Substrate-controlled diastereoselective synthesis is also a viable approach. In this method, the existing stereocenters in the starting material guide the formation of new stereocenters during the ring-forming reaction.

Challenges and Future Perspectives in this compound Synthetic Chemistry

Despite the notable progress, the synthesis of 1,3-oxathietanes still presents several challenges. The inherent ring strain of the four-membered ring makes them prone to decomposition, which can lead to low yields and purification difficulties. The development of even milder synthetic methods is crucial to address this issue.

A significant challenge is the limited substrate scope of many current methods. Expanding the range of functional groups that can be tolerated in the synthesis of 1,3-oxathietanes is a key area for future research. This will enable the synthesis of a more diverse library of these compounds for various applications.

Future perspectives in this field will likely focus on the development of novel catalytic systems with improved activity and selectivity. The application of modern synthetic technologies such as photoredox catalysis and flow chemistry could provide new avenues for the synthesis of 1,3-oxathietanes with enhanced efficiency and control. Furthermore, a deeper mechanistic understanding of the existing synthetic routes will be vital for the rational design of new and improved methodologies. The continued exploration of stereoselective methods will be essential for unlocking the full potential of chiral 1,3-oxathietanes.

Theoretical and Computational Investigations of 1,3 Oxathietane Systems

Quantum Chemical Approaches to Elucidate Electronic Structure

Quantum chemical methods are essential for building a detailed model of the electronic landscape of 1,3-oxathietane. Calculations can determine the shapes and energies of molecular orbitals, the distribution of electron density, and the nature of the chemical bonds, which collectively govern the molecule's behavior.

Molecular Orbital (MO) theory is a fundamental concept for explaining chemical reactivity. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. ossila.com Their energy and spatial distribution are critical in predicting how a molecule will interact with other chemical species. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfur and oxygen atoms, as heteroatoms often dominate the highest energy occupied orbitals. The LUMO is likely to be an antibonding σ* orbital associated with the strained ring structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational methods can precisely calculate these orbital energies and visualize their distribution across the molecule.

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution | Orbital Character |

|---|---|---|---|

| LUMO | Value | C, S, O | σ* (anti-bonding) |

| HOMO | Value | S, O | n (non-bonding lone pair) |

| HOMO-1 | Value | C, S, O | σ (bonding) |

The presence of two different heteroatoms, oxygen and sulfur, with distinct electronegativities, ensures an uneven distribution of electron density within the this compound molecule. Quantum chemical calculations, through methods like Natural Bond Orbital (NBO) analysis, can quantify the partial charge on each atom. multidisciplinaryjournals.com Oxygen, being highly electronegative, is expected to carry a significant negative partial charge. The sulfur and carbon atoms will have correspondingly less electron density.

| Atom | Partial Charge (e) |

|---|---|

| O | Negative Value |

| S | Value |

| C (adjacent to O) | Positive Value |

| C (adjacent to S) | Value |

Natural Bond Orbital (NBO) analysis further elucidates the nature of chemical bonds by translating the complex, delocalized molecular orbitals into localized Lewis-like structures of bonds and lone pairs. multidisciplinaryjournals.comwisc.edu For this compound, this analysis would detail the hybridization of the atomic orbitals on each atom (C, S, O) that contribute to the ring's framework.

In highly strained systems, the hybridization can deviate significantly from the idealized sp³, sp², or sp models. The constrained geometry of the four-membered ring forces the bond angles to be much smaller than the ideal tetrahedral angle of 109.5°. researchgate.net This leads to increased p-character in the hybrid orbitals forming the ring bonds, resulting in what are often termed "bent bonds." NBO analysis can also quantify delocalization effects, such as hyperconjugation, by measuring the energetic stabilization from interactions between occupied (donor) and unoccupied (acceptor) orbitals. multidisciplinaryjournals.com

Analysis of Ring Strain and its Implications for Reactivity and Stability

The four-membered ring of this compound is inherently strained due to its compressed bond angles. This ring strain is a critical factor that increases the molecule's potential energy, making it less stable and more reactive compared to analogous acyclic compounds.

Strain Energy (SE) is the excess energy a cyclic molecule possesses due to its constrained geometry. It cannot be measured directly but can be calculated as the difference in the heat of formation between the cyclic compound and a hypothetical, strain-free reference compound. stackexchange.commasterorganicchemistry.com Computationally, this is often achieved using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, isolating the effect of the ring strain. stackexchange.com The total strain in a molecule like this compound is a combination of angle strain, torsional strain (from eclipsing interactions), and steric strain.

In 1885, Adolf von Baeyer proposed that the instability of small rings was due to the deviation of their bond angles from the ideal tetrahedral value of 109.5°. britannica.compharmaguideline.com This deviation creates what is known as angle strain or Baeyer strain. researchgate.net It is the primary contributor to the total strain energy in small, saturated rings like cyclopropane (B1198618) and cyclobutane. minia.edu.eg

For a planar four-membered ring like cyclobutane, the internal bond angles are approximately 90°, a significant deviation from the 109.5° ideal for sp³ hybridized carbon atoms. pharmaguideline.com This compression of the bond angles imposes considerable strain on the molecule. researchgate.net While this compound is not a perfect square and is likely puckered to relieve some strain, its internal angles are still severely constrained by its cyclic nature. The presence of oxygen and sulfur atoms, with their different covalent radii and preferred bond angles compared to carbon, modifies the precise geometry, but the fundamental principle of angle strain remains the dominant destabilizing factor.

| Compound | Ideal sp³ Angle | Internal C-C-C Angle | Deviation from Ideal Angle | Angle Strain per Bond |

|---|---|---|---|---|

| (Acyclic Alkane) | 109.5° | ~109.5° | 0° | ~0° |

| Cyclopropane | 109.5° | 60° | 49.5° | 24.75° |

| Cyclobutane | 109.5° | 90° | 19.5° | 9.75° |

Data in Table 3 is based on idealized planar geometries for comparison. cutm.ac.in

Comparison of Ring Strain with Analogous Four-Membered Heterocycles

The total ring strain energy of this compound can be understood by comparing it with structurally similar four-membered rings. Each ring's unique combination of heteroatoms and bond types leads to different magnitudes of angle, torsional, and transannular strain. Computational and experimental data for analogous compounds provide a valuable benchmark.

For instance, the parent all-carbon ring, cyclobutane, has a strain energy of 26.3 kcal/mol, primarily due to angle and torsional strain. wikipedia.org Introducing a single oxygen atom to form oxetane (B1205548) results in a comparable strain energy of 25.5 kcal/mol. beilstein-journals.org The change in geometry is influenced by the shorter C-O bond length compared to a C-C bond and a different preferred bond angle, which alters the balance of strain components. Thietane, the sulfur analogue, is also highly strained. The longer C-S bonds and smaller C-S-C bond angle compared to the C-O-C angle in oxetane lead to a different ring geometry and strain profile.

In this compound, the presence of both an oxygen and a sulfur atom introduces further complexity. The significant differences in bond lengths (C–S > C–C > C–O) and electronegativity create an asymmetric ring with a unique puckered conformation. The transannular strain between the 1,3-heteroatoms is a distinguishing feature not present in cyclobutane, oxetane, or thietane.

| Compound | Molecular Formula | Ring Strain Energy (kcal/mol) | Key Structural Features |

|---|---|---|---|

| Cyclobutane | C₄H₈ | 26.3 wikipedia.org | All-carbon ring, significant angle and torsional strain. |

| Oxetane | C₃H₆O | 25.5 beilstein-journals.org | Contains one oxygen atom; shorter C-O bonds. |

| Thietane | C₃H₆S | ~19.6 | Contains one sulfur atom; longer C-S bonds, more flexible. |

| 1,3-Dioxetane | C₂H₄O₂ | ~29 | Contains two oxygen atoms; significant 1,3-repulsion. |

| 1,3-Dithietane | C₂H₄S₂ | ~18 | Contains two sulfur atoms; longer C-S bonds reduce angle strain. |

| This compound | C₂H₄OS | Not widely reported | Asymmetric ring with O and S; subject to angle, torsional, and significant transannular strain. |

Computational Studies of Conformational Dynamics and Inversion Barriers

The puckered, non-planar structure of this compound is not static. Like other four-membered rings, it undergoes dynamic conformational changes. scribd.com The primary process is ring inversion, where the ring flips between two equivalent puckered conformations. This process does not involve breaking any bonds but requires passing through a higher-energy, planar transition state.

Computational chemistry is the principal tool for investigating these dynamics. nih.govnih.gov By mapping the potential energy surface of the molecule as a function of its geometry, researchers can identify the minimum-energy puckered conformations and the energy barrier to inversion. Methods like DFT and MP2 are employed to calculate the energies of these structures. researchgate.netresearchgate.net

The inversion barrier is the energy difference between the puckered ground state and the planar transition state. For oxetane, the barrier to ring puckering is relatively low. scribd.com The barrier for this compound is expected to be influenced by the unique structural features imposed by the two different heteroatoms. The planar transition state would maximize both torsional strain from eclipsed hydrogens and the transannular repulsion between the oxygen and sulfur atoms, suggesting a significant barrier to inversion.

In addition to ring inversion, pyramidal inversion at the sulfur atom can also be a relevant dynamic process. Trivalent sulfur can undergo inversion of its lone pair, though the barrier is typically higher than for a corresponding nitrogen atom. researchgate.netstackexchange.com Computational studies can model this process to determine if it is a distinct conformational pathway or coupled with the ring-inversion process.

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry is indispensable for understanding the complex reaction mechanisms of strained heterocycles like this compound. rsc.org By modeling the entire reaction pathway, from reactants to products, these studies can identify short-lived, high-energy species like transition states and intermediates that are difficult or impossible to observe experimentally.

Elucidation of Transition States for Ring-Opening Reactions

The high ring strain of this compound makes it susceptible to ring-opening reactions, which provide a thermodynamic driving force to relieve the strain. beilstein-journals.orgresearchgate.net Computational methods are used to locate and characterize the transition state (TS) for these reactions. A transition state is a specific molecular arrangement along the reaction coordinate that represents the highest energy point on the minimum energy path from reactants to products. researchgate.net

For a nucleophilic ring-opening reaction, for example, a computational study would model the approach of the nucleophile to one of the ring's carbon atoms. The calculation would identify the transition state structure, revealing the extent of bond breaking (C-O or C-S) and bond forming (C-nucleophile) at the energetic maximum. researchgate.net The geometry of the TS provides insight into whether the reaction follows an Sₙ2-like mechanism. Computational frequency calculations are used to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiles of Rearrangement Pathways

Beyond identifying single transition states, computational chemistry can map the complete energetic profile for a given reaction pathway. researchgate.net This profile is a plot of the system's potential energy versus the reaction coordinate, illustrating the relative energies of all species involved.

An energetic profile for a reaction of this compound would show:

Reactants: The starting this compound and any other reagents at their ground-state energy.

Transition States (TS): The energy maxima along the pathway. The height of the TS relative to the reactants defines the activation energy (Ea), which governs the reaction rate.

Intermediates (INT): Any local energy minima that exist between the reactants and products. These are species that have a finite, albeit often short, lifetime.

Products: The final, stable molecules formed in the reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| TS1 | Transition State for Nucleophilic Attack | +22.5 (Activation Energy) |

| Intermediate | Ring-Opened Anionic Species | -5.7 |

| TS2 | Transition State for Proton Transfer | -1.2 |

| Products | Final Ring-Opened Product | -15.0 (Overall Reaction Energy) |

Solvent Effects on Reaction Mechanisms

The role of the solvent in chemical reactions is a critical factor that can significantly influence reaction rates and even alter mechanistic pathways. rsc.org Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, offering insights into how the surrounding medium interacts with reactants, transition states, and products. nih.gov For reactions involving heterocyclic compounds like this compound, the choice of solvent can be paramount, particularly in processes such as nucleophilic ring-opening.

Theoretical studies of solvent effects are broadly approached using two models: implicit and explicit. Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net Explicit models, in contrast, involve including a specific number of individual solvent molecules in the calculation, which can directly participate in the reaction through interactions like hydrogen bonding. nih.gov A hybrid approach, combining an explicit model for the first solvation shell with a continuum model for the bulk solvent, often yields a highly accurate picture of the reaction energetics. nih.gov

In the context of a hypothetical SN2 ring-opening reaction of this compound by a nucleophile (e.g., an azide (B81097) ion), the polarity of the solvent would play a crucial role. researchgate.net Computational studies on analogous systems, such as the ring-opening of epoxides, have shown that polar solvents can significantly affect the activation barrier. nih.gov A polar protic solvent, like ethanol, could stabilize both the nucleophile and any charged intermediates or transition states through hydrogen bonding, potentially lowering the activation energy compared to the gas phase. However, strong solvation of the reactant nucleophile can also increase the activation barrier by making it less reactive. nih.govnih.gov

Conversely, a polar aprotic solvent, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), would solvate cations more effectively than anions. In a reaction with a charged nucleophile, this can lead to a significant rate enhancement compared to protic solvents because the "naked" anion is more reactive. Non-polar solvents like hexane (B92381) would provide minimal stabilization for any charged species, generally leading to slower reaction rates for polar reactions. frontiersin.org Density Functional Theory (DFT) calculations can model these scenarios, predicting how the Gibbs free energy of activation (ΔG‡) changes with the solvent's dielectric constant and specific interactions, thereby clarifying the preferred reaction mechanism (SN1 vs. SN2) under different conditions. researchgate.net

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles, or ab initio, calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. nih.gov By solving the fundamental equations of quantum mechanics, these methods can provide accurate estimates of vibrational frequencies, NMR chemical shifts, and electronic transitions without prior experimental data. researchgate.net For a molecule like this compound, these computational predictions are vital for its characterization and for understanding its electronic and geometric structure.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using methods like Density Functional Theory (DFT) or Hartree-Fock (HF). nih.gov The process involves first optimizing the molecular geometry to find its lowest energy structure. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated, yielding the Hessian matrix. Diagonalizing this mass-weighted matrix gives the harmonic vibrational frequencies and the corresponding normal modes. chemrxiv.org

For a mode to be IR active, it must involve a change in the molecular dipole moment. For a mode to be Raman active, it must involve a change in the molecular polarizability. squarespace.com Computational methods can predict the intensity of these absorptions, providing a full theoretical spectrum. Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To correct for this, empirical scaling factors are commonly applied. researchgate.net The table below presents representative, unscaled vibrational frequencies for this compound, as would be predicted from a DFT calculation (e.g., B3LYP/6-311++G(d,p)).

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | IR Activity | Raman Activity |

| 2985 | C-H Asymmetric Stretch | Active | Active |

| 2910 | C-H Symmetric Stretch | Active | Active |

| 1450 | CH₂ Scissoring | Active | Active |

| 1150 | Ring Breathing/Deformation | Active | Active |

| 980 | C-O Stretch | Active | Weak |

| 850 | CH₂ Rocking | Active | Active |

| 670 | C-S Stretch | Active | Strong |

| 520 | Ring Puckering | Active | Active |

The ab initio calculation of NMR chemical shifts is a well-established technique for structure elucidation. rug.nl The most common method employed is the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the magnetic shielding tensor (σ) for each nucleus in the molecule. The chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference nucleus (e.g., the carbon or proton in tetramethylsilane, TMS), which is calculated at the same level of theory.

δsample = (σref - σsample) / (1 - σref) ≈ σref - σsample

The accuracy of these predictions depends heavily on the chosen theoretical method (e.g., DFT functional) and basis set. semanticscholar.org For this compound, calculations would predict distinct chemical shifts for the protons and carbons adjacent to the oxygen versus the sulfur atom due to the different electronegativity and electronic environments. The following table provides illustrative ¹H and ¹³C NMR chemical shifts for this compound predicted from a hypothetical GIAO DFT calculation.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (on C adjacent to O) | 4.85 |

| ¹H (on C adjacent to S) | 3.40 |

| ¹³C (on C adjacent to O) | 75.2 |

| ¹³C (on C adjacent to S) | 30.5 |

Electronic transitions, which are observed in UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, can be predicted computationally using methods that solve for excited electronic states. uzh.ch Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its balance of computational cost and accuracy. ruc.dk

The calculation yields the vertical excitation energies (corresponding to the wavelength of maximum absorption, λmax), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transition (e.g., from which molecular orbital to which). chemrxiv.org As a saturated heterocycle, this compound is not expected to have transitions in the visible range. Its electronic absorptions would be primarily of the n → σ* and σ → σ* type, occurring at high energies in the vacuum UV region. uzh.ch The lone pair electrons on both oxygen and sulfur (n orbitals) can be excited into anti-bonding sigma orbitals (σ*). The table below shows plausible TD-DFT predictions for the lowest-energy electronic transitions in this compound.

| Predicted λmax (nm) | Oscillator Strength (f) | Transition Assignment |

| 215 | 0.008 | n(S) → σ |

| 195 | 0.015 | n(O) → σ |

| 170 | 0.110 | σ → σ* |

Aromaticity and Antiaromaticity Considerations in Oxathietane Derivatives

The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability and reactivity of cyclic, conjugated molecules. mdpi.com Aromatic compounds, which follow Hückel's rule (possessing a planar, cyclic, conjugated system with 4n+2 π-electrons), exhibit enhanced stability. Conversely, antiaromatic compounds (with 4n π-electrons) are significantly destabilized. nih.gov The parent this compound ring is saturated and non-planar, and therefore is non-aromatic. However, theoretical investigations can explore the potential for aromaticity or antiaromaticity in its hypothetical unsaturated derivatives.

Computational methods are essential for quantifying the aromatic character of a molecule. Key indicators include:

Structural Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates the degree of bond length equalization in the ring. A value near 1 indicates high aromaticity, while negative values suggest antiaromaticity.

Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at the center of the ring (NICS(0)) or above it (NICS(1)). rsc.org A significant negative value indicates a diatropic ring current characteristic of aromaticity, while a large positive value indicates a paratropic ring current associated with antiaromaticity. researchgate.net

Consider a hypothetical, fully unsaturated derivative, 1,3-oxathiete . This molecule would contain a four-membered ring with one oxygen atom, one sulfur atom, and one C=C double bond. This system would possess a total of 4 π-electrons (two from the C=C bond and two from one of the lone pairs on either sulfur or oxygen that can align with the p-orbitals). If this molecule were to adopt a planar conformation, it would fit the criteria for antiaromaticity (4n π-electrons, where n=1).

A DFT calculation on this hypothetical 1,3-oxathiete would likely predict:

A strong tendency to adopt a non-planar, puckered geometry to break the cyclic conjugation and avoid the destabilization of antiaromaticity.

If forced to be planar, a large positive NICS value (e.g., > +20 ppm), confirming strong antiaromatic character.

A highly negative HOMA index, indicating significant bond length alternation rather than equalization.

A high reactivity, particularly towards reactions that would disrupt the cyclic π-system, such as dimerization or ring-opening.

Thus, while this compound itself is non-aromatic, computational studies predict that its unsaturated derivatives would be classic examples of antiaromatic systems, making them highly unstable and reactive. nih.gov

Reactivity and Reaction Mechanisms of 1,3 Oxathietane Systems

Ring-Opening Reactions of 1,3-Oxathietane

The cleavage of the this compound ring can be initiated by a variety of reagents and conditions, including nucleophiles, electrophiles, heat, and light. These reactions typically proceed through the scission of the C-O or C-S bonds, which are the most labile bonds in the ring.

Nucleophilic Ring-Opening Mechanisms

The ring-opening of 1,3-oxathietanes can be initiated by nucleophilic attack at one of the ring's carbon atoms (C2 or C4). The mechanism often follows a bimolecular nucleophilic substitution (S_N2) pathway. In this process, the nucleophile attacks a carbon atom, leading to the cleavage of an adjacent C-O or C-S bond. The regioselectivity of the attack is dictated by steric and electronic factors.

In general, for S_N2 reactions on small, strained rings, the nucleophile preferentially attacks the least sterically hindered carbon atom. libretexts.org For an unsubstituted or symmetrically substituted this compound, the two carbon atoms (C2 and C4) present different electronic environments due to the differing electronegativity of oxygen and sulfur. Attack at C2 would cleave the C-S bond, while attack at C4 would cleave the C-O bond.

A documented example involves the treatment of a bicyclic 1,3,4-oxadithiolane derivative with tris(dimethylamino)phosphine, P(NMe₂)₃, which results in an equilibrium mixture containing a substituted this compound and its ring-opened isomer, a β-thioxoketone. ethz.chmagtech.com.cn The phosphine (B1218219) acts as a thiophilic nucleophile, abstracting a sulfur atom to generate the this compound, which then exists in equilibrium with the open-chain form. The ring-opening in this context can be seen as an intramolecular nucleophilic attack where the oxygen of the carbonyl group attacks the thiocarbonyl carbon, or vice-versa, though it is primarily described as a thermal equilibrium.

Drawing analogies from the well-studied chemistry of oxetanes, strong nucleophiles typically attack the less-substituted carbon atom. magtech.com.cn The reaction of this compound with a nucleophile (Nu⁻) can therefore proceed via two main pathways:

Path A (Attack at C4): The nucleophile attacks C4, leading to the cleavage of the C4-O bond to form a thiolate intermediate.

Path B (Attack at C2): The nucleophile attacks C2, cleaving the C2-S bond to yield an alkoxide intermediate.

The predominant pathway depends on the substitution pattern of the ring and the nature of the nucleophile.

Electrophilic Ring-Opening Pathways

Under acidic conditions, the this compound ring can be activated towards nucleophilic attack. This process is initiated by the protonation of one of the heteroatoms by a Brønsted acid. The oxygen atom is generally more basic than the sulfur atom and is more likely to be protonated. This protonation creates a good leaving group (a hydroxyl group) and enhances the electrophilicity of the adjacent carbon atoms (C2 and C4). libretexts.org

The mechanism can be considered a hybrid of S_N1 and S_N2 characteristics, similar to the acid-catalyzed ring-opening of epoxides. libretexts.orglibretexts.orgbyjus.com Following protonation of the oxygen atom, the C4-O bond begins to break, developing a partial positive charge on C4. A nucleophile then attacks this electrophilic carbon. If C4 is more substituted, this pathway is favored due to the stabilization of the incipient carbocationic character. libretexts.org

Alternatively, protonation of the sulfur atom could occur, activating the C2 carbon for nucleophilic attack. The regiochemical outcome is a balance between carbocation stability and steric hindrance.

| Reagent Type | Proposed Mechanism | Key Steps | Regioselectivity |

| Nucleophile (e.g., Nu⁻) | S_N2 | Direct attack on a ring carbon (C2 or C4) with cleavage of C-S or C-O bond. | Generally attacks the less sterically hindered carbon. |

| Electrophile (e.g., H⁺) | Acid-Catalyzed (S_N1/S_N2 hybrid) | 1. Protonation of a heteroatom (likely oxygen). 2. Nucleophilic attack on an adjacent carbon. | Tends to favor attack at the more substituted carbon due to electronic stabilization. |

Thermal and Photochemical Ring Scission

1,3-Oxathietanes can undergo ring scission upon exposure to heat (thermolysis) or ultraviolet light (photolysis). These reactions are typically concerted pericyclic reactions, governed by orbital symmetry rules (Woodward-Hoffmann rules). ethz.chmasterorganicchemistry.com

The thermal ring-opening of a this compound is an electrocyclic reaction. Specifically, it can be viewed as a [2π + 2π] cycloreversion. For a four-membered ring, thermal electrocyclic reactions proceed via a conrotatory motion of the groups on the breaking bond. masterorganicchemistry.comlibretexts.org This process would lead to the cleavage of the C2-S and C4-O bonds, resulting in the formation of two double-bonded species, such as a carbonyl compound and a thio-carbonyl compound (e.g., formaldehyde (B43269) and thioformaldehyde (B1214467) for the parent ring).

Research has shown that certain substituted 1,3-oxathietanes exist in a temperature-dependent equilibrium with their ring-opened isomers. For example, a spiro-fused this compound derivative is in equilibrium with the corresponding β-thioxoketone at room temperature. researchgate.net This indicates that the energy barrier for thermal ring scission can be relatively low, driven by the relief of ring strain.

Photochemical ring scission, initiated by UV irradiation, would proceed through an excited state. According to Woodward-Hoffmann rules, a 4-electron electrocyclic ring-opening under photochemical conditions occurs in a disrotatory fashion. ethz.chmasterorganicchemistry.com This pathway would also yield carbonyl and thiocarbonyl fragments. Computational studies have also explored the decomposition pathways of this compound, analyzing the energetics of ring scission. core.ac.uk

Lewis Acid-Mediated Ring-Opening

Lewis acids can effectively catalyze the ring-opening of 1,3-oxathietanes by coordinating to one of the basic heteroatom sites. mdpi.com Similar to protonation in electrophilic pathways, coordination of a Lewis acid (e.g., Al(OTf)₃, Yb(OTf)₃, TMSOTf) activates the ring. nih.govrsc.org

The oxygen atom is the more likely coordination site for most hard Lewis acids. This coordination polarizes the C-O bonds, particularly the C4-O bond, rendering C4 highly electrophilic and susceptible to attack by a nucleophile. The reaction often proceeds with high regioselectivity, which can be controlled by the choice of Lewis acid and the substrate's substitution pattern. mdpi.com This methodology is widely used for the ring-opening of other cyclic ethers like oxetanes and epoxides to generate functionalized products. mdpi.comrsc.org The mechanism is analogous to the Brønsted acid-catalyzed pathway, with the Lewis acid-heteroatom complex acting as the leaving group.

Rearrangement Reactions of this compound Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. For strained ring systems, these reactions can be driven by the release of ring strain.

Sigmatropic Rearrangements

A sigmatropic rearrangement is a pericyclic reaction in which a sigma bond moves across a conjugated π-electron system. wikipedia.org The reaction is classified by an order term [i,j], where i and j represent the number of atoms in the fragments connected by the migrating sigma bond. uh.edu Common examples include magtech.com.cnbyjus.com, libretexts.orgbyjus.com, and magtech.com.cnmagtech.com.cn shifts.

Hypothetically, a substituted this compound containing an adjacent π-system could undergo such a rearrangement. For example, a vinyl-substituted this compound could potentially undergo a magtech.com.cnbyjus.com or a magtech.com.cnmagtech.com.cn sigmatropic rearrangement.

magtech.com.cnbyjus.com-Sigmatropic Shift: A sigma bond at an allylic position to a double bond moves to the other end of the double bond.

magtech.com.cnmagtech.com.cn-Sigmatropic Shift: This involves a system of six atoms, such as a 1,5-diene (Cope rearrangement) or an allyl vinyl ether (Claisen rearrangement). wikipedia.orglibretexts.orgimperial.ac.uk

While these rearrangements are well-established for many organic systems and are governed by predictable orbital symmetry rules, specific, documented examples of sigmatropic rearrangements involving the this compound ring itself are not prominent in the scientific literature. The high reactivity of the ring towards cleavage often means that ring-opening reactions are the dominant pathways, potentially precluding more complex intramolecular rearrangements.

Valence Isomerizations

Valence isomerization, a process involving the reorganization of bonding electrons, can be induced in this compound systems, often through thermal or photochemical means. A notable example is the Newman-Kwart rearrangement (NKR), a thermally induced intramolecular migration of an aryl group from an oxygen atom to a sulfur atom. rsc.org This rearrangement is thought to proceed through a four-membered cyclic transition state resembling a this compound structure. rsc.org The reaction is thermodynamically driven by the formation of a more stable carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond. rsc.org Elevated temperatures, often achieved through microwave irradiation, are typically required to overcome the activation energy for this 1,3-aryl shift. rsc.org

Fragmentation Pathways

The fragmentation of this compound and its derivatives upon pyrolysis or under mass spectrometry conditions provides insight into the ring's stability and bond strengths. In flash vacuum pyrolysis (FVP), 2-substituted 1,3-oxathiolane (B1218472) S-oxides can undergo extrusion of sulfur monoxide (SO) to yield ethene and a carbonyl compound. researchgate.net This process is thought to involve intermediates such as thiirane (B1199164) S-oxide and 1,2-oxathietane. researchgate.net

Mass spectrometry studies of various organic compounds containing four-membered rings reveal characteristic fragmentation patterns. lew.ro While direct mass spectral data for the parent this compound is not extensively detailed in the provided results, the fragmentation of related structures often involves the cleavage of the ring. For instance, the fragmentation of acetals can be initiated by the two alkoxy groups on the same carbon. psu.edu Aldehydes typically show fragmentation through α-cleavage and McLafferty rearrangement. wpmucdn.com

Reactions Involving the Sulfur and Oxygen Heteroatoms

The sulfur and oxygen atoms in the this compound ring are key sites for chemical reactions, including oxidation, reduction, and nucleophilic attack.

The sulfur atom in the this compound ring can be readily oxidized to form the corresponding sulfoxides and sulfones. A variety of oxidizing agents can be employed for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally friendly oxidant for this purpose. mdpi.com The selective oxidation of sulfides to sulfoxides can be achieved using reagents like hydrogen peroxide in glacial acetic acid, which provides a "green" and highly selective method. mdpi.com Over-oxidation to the corresponding sulfone can often be avoided by carefully controlling the reaction conditions. mdpi.com Other oxidizing systems include ceric ammonium (B1175870) nitrate (B79036) on silica (B1680970) gel with sodium bromate (B103136) and tantalum carbide with hydrogen peroxide for sulfoxide (B87167) formation, while niobium carbide with hydrogen peroxide favors sulfone production. organic-chemistry.orgorganic-chemistry.org

The resulting this compound S-oxides (sulfoxides) and S,S-dioxides (sulfones) exhibit different reactivity compared to the parent compound. For example, 2-benzyl-1,3-oxathiolane can be oxidized to its corresponding sulfoxide and sulfone. researchgate.net

The reduction of the this compound ring, particularly the sulfoxide or sulfone derivatives, can lead to the parent heterocycle or other reduced sulfur-containing compounds. Common reducing agents for organic synthesis include metal hydrides like lithium aluminum hydride, boranes, and reagents used in Wolff-Kishner or Clemmensen reductions. tcichemicals.com For instance, 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide can be reduced using agents like lithium aluminum hydride.

The heteroatoms in the this compound ring can be susceptible to nucleophilic attack.

Nucleophilic Attack at Sulfur: The sulfur atom, especially in its higher oxidation states (sulfoxide or sulfone), is an electrophilic center. Nucleophilic attack at the sulfur atom of 1,2-oxathietane 2,2-dioxides (β-sultones) is a known reaction pathway. thieme-connect.de For instance, the alkaline hydrolysis of some cyclic sulfonate esters proceeds via nucleophilic attack on the sulfur atom. researchgate.net

Nucleophilic Attack at Oxygen: The oxygen atom of the this compound ring, similar to the oxygen in epoxides, possesses nucleophilic character due to its lone pairs of electrons. quora.com It can be protonated in acidic media, which can facilitate ring-opening reactions. quora.com While direct examples of nucleophilic attack on the oxygen of a this compound are not prevalent in the search results, the general reactivity of ethers suggests this possibility.

Reactions at the Carbon Framework of this compound

Reactions involving the carbon atoms of the this compound ring are less common than those at the heteroatoms, primarily due to the greater reactivity of the sulfur and oxygen centers. However, the synthesis of substituted 1,3-oxathietanes implies that reactions at the carbon framework are possible, typically during the construction of the ring system itself. For example, the reaction of thiocarbonyl compounds, such as propane-2-thione generated from 3,3,4,4-tetramethyl-1,2-oxathietane, with reactive alkenes can lead to the formation of thietanes, which are structurally related to 1,3-oxathietanes. thieme-connect.de Functionalization of the carbon backbone often occurs prior to the ring-closing step in the synthesis of substituted derivatives.

Data Tables

Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones

| Oxidizing Agent/System | Substrate | Product | Notes |

| Hydrogen peroxide (30%) in glacial acetic acid | Various sulfides | Sulfoxides | "Green," highly selective, excellent yields (90-99%). mdpi.com |

| Ceric ammonium nitrate/NaBrO₃ on silica gel | Sulfides | Sulfoxides | Heterogeneous reagent, simplifies work-up. organic-chemistry.org |

| Tantalum carbide/H₂O₂ | Sulfides | Sulfoxides | High yields, catalyst is reusable. organic-chemistry.orgorganic-chemistry.org |

| Niobium carbide/H₂O₂ | Sulfides | Sulfones | Efficiently affords sulfones, catalyst is reusable. organic-chemistry.orgorganic-chemistry.org |

| Urea-hydrogen peroxide/phthalic anhydride | Sulfides | Sulfones | Metal-free, environmentally benign. organic-chemistry.org |

Functionalization Strategies on the Carbon Backbone

Direct functionalization of the C2 and C4 positions on a pre-formed this compound ring is not a commonly documented strategy. Instead, the introduction of functional groups onto the carbon backbone is typically achieved during the synthesis of the ring itself. This approach involves selecting appropriately substituted precursors that assemble to form the desired functionalized heterocycle.

The synthesis of substituted oxetanes, the all-oxygen analogues, often involves methods like the Williamson etherification of substituted 1,3-diols or the cyclization of functionalized allyl alcohols. researchgate.net By analogy, it is proposed that substituted 1,3-oxathietanes are most effectively synthesized by reacting precursors that already contain the desired functional groups. For instance, reacting a substituted thioketone with a substituted carbonyl compound could theoretically yield a this compound with a variety of functional groups on its carbon atoms. This "synthesis-based" functionalization strategy allows for the incorporation of a wide range of substituents, thereby tuning the chemical and physical properties of the resulting molecule.

General strategies for C-H bond functionalization exist, but their specific application to the this compound backbone is not well-established in the literature. sioc-journal.cnresearchgate.net

Cycloaddition Reactions Involving this compound as a Synthon

A synthon is a conceptual unit in retrosynthetic analysis that represents a potential starting material for creating a target molecule. wikipedia.org The use of the intact this compound ring as a direct partner in cycloaddition reactions is not widely reported. However, its significant ring strain suggests its potential as a precursor to reactive intermediates that can then undergo cycloaddition. sci-hub.st

A plausible, though largely theoretical, application involves the thermal or photochemical fragmentation of the this compound ring. This process, a retro-[2+2] cycloaddition, would be expected to yield a carbonyl compound (like formaldehyde) and a thiocarbonyl compound (like thioformaldehyde).

Table 1: Hypothetical Fragmentation of this compound for Cycloaddition

| Fragmentation Pathway | Reactive Intermediates | Potential Subsequent Reaction |

|---|

These highly reactive fragments can be trapped in situ by other molecules. For example, theoretical studies have explored the Diels-Alder reaction between 1,3-butadiene (B125203) and both formaldehyde and thioformaldehyde. mdpi.com In this context, the this compound acts as a synthon, providing the "formaldehyde" and "thioformaldehyde" building blocks for the construction of a new six-membered heterocyclic ring. mdpi.comnih.gov This strategy hinges on the controlled fragmentation of the strained four-membered ring to release the desired reactive species.

Polymerization Mechanisms Involving this compound as Monomers

The high ring strain of this compound (estimated to be similar to oxetane (B1205548) at ~107 kJ/mol) makes it a prime candidate for ring-opening polymerization (ROP). osti.gov This process is thermodynamically favorable as the relief of strain provides a strong driving force. mdpi.comwikipedia.org The resulting polymers would feature a poly(thioether-ether) backbone, combining the characteristics of both polyethers and polythioethers. researchgate.netitu.edu.trtandfonline.comrsc.org

Ring-Opening Polymerization (ROP) Strategies

Both cationic and anionic mechanisms are plausible for the ROP of this compound, based on extensive studies of related heterocycles like oxetanes (oxygen analogue) and thietanes (sulfur analogue). mdpi.comradtech.orgrsc.org

Cationic Ring-Opening Polymerization (CROP)

CROP is typically initiated by Brønsted or Lewis acids. mdpi.com The mechanism involves the protonation or coordination of a heteroatom, followed by nucleophilic attack by a monomer molecule in an SN2-type reaction. researchgate.netosti.gov

Initiation: An initiator (e.g., H⁺) protonates either the oxygen or sulfur atom. Due to the higher basicity of oxetanes compared to epoxides, the oxygen atom is a likely site for protonation. osti.gov

Propagation: A neutral monomer molecule attacks the α-carbon of the activated (protonated) ring, leading to ring opening and the extension of the polymer chain.

Termination: A significant challenge in the CROP of sulfur-containing heterocycles is termination. The sulfur atoms within the growing polymer chain can act as nucleophiles, attacking the active cationic chain end. rsc.org This forms stable, non-strained sulfonium (B1226848) salts, effectively halting the polymerization process and often leading to low conversion rates and limited molecular weights. rsc.org This has been observed in the polymerization of thietanes and is a highly probable pathway for this compound as well.

Anionic Ring-Opening Polymerization (AROP)

AROP is initiated by strong nucleophiles, such as organometallic compounds or alkoxides. mdpi.comwikipedia.org

Initiation: A nucleophile attacks one of the ring carbons (likely the one adjacent to the oxygen, C4, or the one adjacent to the sulfur, C2), causing the ring to open and generating an alkoxide or thiolate as the new active center.

Propagation: The newly formed active end attacks another monomer molecule, continuing the chain growth. AROP of episulfides (thiiranes) is known to proceed effectively, suggesting this could be a viable route for this compound. rsc.org

Table 2: Potential ROP Strategies for this compound

| Polymerization Type | Initiator Class | Proposed Mechanism | Key Challenges |

|---|---|---|---|

| Cationic (CROP) | Brønsted Acids (e.g., H₂SO₄), Lewis Acids (e.g., BF₃) mdpi.com | SN2 attack of monomer on protonated/activated chain end. researchgate.net | Chain transfer and termination by reaction of the active center with sulfur atoms on the polymer backbone. rsc.org |

Design of Polymer Structures and Architectures

The principles of living and controlled polymerization can be applied to the ROP of this compound to design various polymer architectures, assuming a suitable polymerization system can be established.

Linear Polymers: Using a monofunctional initiator will result in the growth of a single linear polymer chain. mdpi.com

Block Copolymers: These can be synthesized by the sequential addition of monomers. For example, after polymerizing this compound to a desired length, a second cyclic monomer (like ε-caprolactone or an epoxide) could be added to grow a second, chemically distinct block. researchgate.netacs.org This would result in an AB diblock copolymer. Using a difunctional initiator, such as ethylene (B1197577) glycol, allows the polymer to grow in two directions simultaneously. libretexts.org This "telechelic" polymer can then be used to create ABA triblock copolymers.

Graft and Branched Copolymers: If a substituted this compound monomer containing a polymerizable group (e.g., a vinyl group) in its side chain were used, it could be incorporated into a polymer backbone. Subsequent polymerization of the side chains would lead to a graft copolymer. Alternatively, using a multifunctional core initiator, such as 1,1,1-tris(hydroxymethyl)propane, could initiate the growth of multiple polymer chains from a central point, leading to star-shaped or hyperbranched polymers. mdpi.com

Table 3: Polymer Architectures Potentially Derived from this compound

| Architecture | Design Strategy | Resulting Structure |

|---|---|---|

| Linear | Monofunctional initiator + this compound | A single chain of poly(thioether-ether). |

| Diblock Copolymer | Sequential ROP of this compound and a second monomer (M₂). | A chain of poly(this compound) connected to a chain of poly(M₂). |

| Triblock Copolymer | ROP from a difunctional initiator, followed by addition of a second monomer. | A central block of poly(this compound) with two outer blocks of poly(M₂). |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy is a primary tool for investigating the conformational landscape of cyclic molecules. For a four-membered ring like 1,3-oxathietane, key information can be gleaned from the low-frequency ring-puckering vibrations, which define whether the ring is planar or puckered, and the energy barrier to interconversion between conformations. researchgate.net

Far-Infrared (FIR) Spectroscopy

Far-infrared (FIR) spectroscopy probes the low-frequency vibrations (typically below 400 cm⁻¹) associated with large-amplitude motions in a molecule. kangwon.ac.kr For this compound, the most significant of these is the ring-puckering mode. The analysis of the rovibrational structure of this band allows for the determination of the potential energy function governing this motion.

Detailed FIR studies on the analogous molecule oxetane (B1205548), (CH₂)₃O, have shown that its ring-puckering vibration occurs at approximately 52.9 cm⁻¹. researchgate.net Analysis of the FIR spectrum, often recorded at low temperatures to simplify the complex rotational structure, can reveal whether the molecule has a single-minimum potential (planar) or a double-minimum potential (puckered) and can quantify the barrier to planarity. researchgate.net For this compound, the presence of two different heteroatoms would likely result in a puckered equilibrium structure, and FIR spectroscopy would be the definitive method to establish the geometry and the energy barrier for the ring inversion.

Table 1: Expected Low-Frequency Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Information Gained |

|---|---|---|

| Ring Puckering | < 150 | Ring planarity, barrier to inversion |

| Ring Deformation | 400 - 700 | Skeletal structure and rigidity |

| C-S-C Bending | 200 - 400 | Ring angles involving sulfur |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to infrared spectroscopy. semanticscholar.org Vibrations that cause a significant change in molecular polarizability are strongly Raman-active. For this compound, symmetric ring-breathing modes and C-S stretching vibrations are expected to produce prominent Raman signals. acs.org

In related sulfur-containing heterocycles, C-S stretching modes are readily identifiable. lumenlearning.com Comparative Raman studies of various cyclic compounds help in assigning specific vibrational frequencies. For instance, the symmetric C-C stretching mode in hydrogenated oligomers provides insight into the conformation of alkyl chains. acs.org In the case of this compound, the analysis of the C-H stretching and CH₂ scissoring regions, in conjunction with FIR data, would provide a comprehensive picture of its vibrational dynamics and conformational preferences. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise connectivity and spatial arrangement of atoms in a molecule. organicchemistrydata.org For this compound, while a simple ¹H or ¹³C spectrum would confirm the presence of the expected chemical environments, advanced techniques are required for unambiguous structural proof and to probe dynamic processes.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlation data that reveals how atoms are connected through bonds or space. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are spin-spin coupled, typically over two or three bonds. For this compound, a COSY spectrum would display cross-peaks between the geminal protons on C2 and C4 and potentially a weaker four-bond (⁴J) coupling between the protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would show two distinct signals, connecting the protons at C2 and C4 to their respective carbon atoms, confirming their chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. In a puckered this compound ring, NOESY could distinguish between axial and equatorial protons by showing correlations between protons on the same face of the ring, such as the 1,3-diaxial protons.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlation Type | Expected Correlations |

|---|---|---|

| COSY | ¹H – ¹H (2-3 bonds) | H2 ↔ H2' (geminal); H4 ↔ H4' (geminal) |

| HSQC | ¹H – ¹³C (1 bond) | H2 ↔ C2; H4 ↔ C4 |

| HMBC | ¹H – ¹³C (2-3 bonds) | H2 ↔ C4; H4 ↔ C2 |

| NOESY | ¹H – ¹H (through space) | Axial H2 ↔ Axial H4 |

Solid-State NMR Spectroscopy for Bulk Materials

Solid-state NMR (ssNMR) provides structural information on crystalline or amorphous solid materials. While ¹³C ssNMR is routine, studying the sulfur atom directly via ³³S NMR is more challenging but highly informative. mdpi.com The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2), which leads to very broad signals in compounds with low molecular symmetry, such as organosulfur heterocycles. mdpi.comrsc.org

Specialized techniques are required to acquire ³³S ssNMR spectra, such as performing measurements at very high magnetic fields or using frequency-swept or field-swept methods at lower fields. mdpi.comoup.com For a compound like this compound, ³³S ssNMR could provide direct insight into the local electronic environment of the sulfur atom, including the magnitude of the electric field gradient, which is sensitive to the ring conformation and intermolecular interactions in the solid state. iaea.org

Dynamic NMR for Exchange Processes

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For this compound, if it exists in a puckered conformation, it will undergo ring inversion, exchanging the axial and equatorial positions.

This process can be studied by variable-temperature (VT) NMR. scielo.org.mx

At low temperatures (slow exchange) , the axial and equatorial protons would have distinct chemical shifts, resulting in separate signals.

As the temperature is increased , the rate of ring inversion increases, causing these signals to broaden.

At the coalescence temperature , the separate signals merge into a single broad peak.

At high temperatures (fast exchange) , the ring inversion is so rapid that the NMR spectrometer detects only a single, time-averaged signal for the axial and equatorial protons. researchgate.net

By analyzing the lineshape changes as a function of temperature, the rate constants for the ring inversion can be determined. From these, the activation parameters for the process (ΔG‡, ΔH‡, and ΔS‡) can be calculated, providing a quantitative measure of the ring's flexibility. unibas.it While this has been extensively studied for rings like cyclohexane, the same principles apply to the potential ring-flipping dynamics of this compound. unibas.it

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. This capability is crucial to distinguish between isomers and other compounds with the same nominal mass. aps.org

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecular ion becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. The strained four-membered ring, containing two different heteroatoms, dictates the primary fragmentation pathways.

Expected fragmentation of the this compound ring would likely proceed through several key mechanisms:

Alpha-Cleavage: This common pathway for ethers and thioethers involves the homolytic cleavage of a bond alpha (adjacent) to the heteroatom. libretexts.org For the this compound radical cation, cleavage of the C2-S or C4-O bonds could occur.

Ring Opening and Cleavage: The strained ring can open to form a linear radical cation, which then fragments into smaller, more stable ions and neutral species.

Cycloreversion: The ring could cleave across opposite bonds to yield two smaller two-atom fragments. For this compound, this could potentially lead to the formation of thioformaldehyde (B1214467) (CH₂S) and formaldehyde (B43269) (CH₂O) radical cations or neutral molecules, depending on where the charge is retained.

The resulting fragment ions are detected based on their mass-to-charge (m/z) ratio. HRMS measures these ratios with high precision, enabling the assignment of a specific chemical formula to each fragment, thereby mapping the fragmentation cascade. acs.org

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. While crystallographic data for the parent this compound is not commonly cited due to its likely instability, studies on its stable derivatives provide critical insights into the ring's geometry. acs.org This technique involves irradiating a single crystal of a this compound derivative with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. wikipedia.org

The solved crystal structure allows for the precise measurement of all geometric parameters within the molecule. For a hypothetical substituted this compound derivative, this analysis would reveal:

Bond Lengths: The C-S, C-O, and C-C bond lengths within the four-membered ring. These values indicate the nature of the covalent bonds and are influenced by ring strain and the electronegativity of the constituent atoms.

Bond Angles: The internal angles of the ring (e.g., ∠C-S-C, ∠S-C-O, ∠C-O-C). These angles are expected to deviate significantly from ideal tetrahedral or trigonal planar geometries due to severe ring strain.

Torsion Angles: These define the degree of planarity or puckering of the ring. A four-membered ring like this compound is not expected to be perfectly planar. The torsion angles would quantify the extent of this puckering.

Interactive Data Table: Illustrative Crystallographic Parameters for a Hypothetical this compound Derivative

This table is for illustrative purposes to show the type of data obtained from X-ray crystallography, as specific data for a this compound derivative was not found in the surveyed literature.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | S1 | C2 | 1.85 | ||

| Bond Length | C2 | O3 | 1.45 | ||

| Bond Length | O3 | C4 | 1.46 | ||

| Bond Length | C4 | S1 | 1.86 | ||

| Bond Angle | C4 | S1 | C2 | 75.0 | |

| Bond Angle | S1 | C2 | O3 | 95.0 | |

| Bond Angle | C2 | O3 | C4 | 98.0 | |

| Bond Angle | O3 | C4 | S1 | 92.0 | |

| Torsion Angle | S1 | C2 | O3 | C4 | 15.0 |

Investigation of Intermolecular Packing and Supramolecular Assemblies

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of:

Intermolecular Interactions: Identifying and characterizing non-covalent forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces that govern the crystal packing.

Supramolecular Assemblies: Describing the formation of larger, ordered structures (e.g., chains, sheets, or three-dimensional networks) built from individual molecules held together by these intermolecular forces. rsc.org The specific packing arrangement can influence the physical properties of the material.

Gas-Phase Structural Elucidation

To understand the intrinsic structure of this compound, free from the influence of intermolecular forces present in the solid state, gas-phase techniques are employed. rsc.org

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of small molecules. rsc.orgacs.org In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern is related to the internuclear distances within the molecule.